molecular formula C13H18ClN3S B1499904 Benzothiazol-2-yl-piperidin-4-ylmethyl-amine hydrochloride CAS No. 1185310-43-3

Benzothiazol-2-yl-piperidin-4-ylmethyl-amine hydrochloride

Cat. No.: B1499904
CAS No.: 1185310-43-3
M. Wt: 283.82 g/mol
InChI Key: KTLOQRZYKFYDAH-UHFFFAOYSA-N
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Description

Benzothiazol-2-yl-piperidin-4-ylmethyl-amine hydrochloride is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazol-2-yl-piperidin-4-ylmethyl-amine hydrochloride typically involves multiple steps, starting with the formation of the benzothiazole core followed by the introduction of the piperidine and amine groups. One common synthetic route includes the cyclization of 2-aminothiophenol with chloroacetic acid to form benzothiazole, followed by the reaction with piperidine and subsequent alkylation to introduce the amine group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: Benzothiazol-2-yl-piperidin-4-ylmethyl-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Reduction of the benzothiazole ring to form corresponding amines.

  • Substitution: Introduction of various alkyl or aryl groups at different positions on the benzothiazole ring.

Scientific Research Applications

Chemistry: In chemistry, Benzothiazol-2-yl-piperidin-4-ylmethyl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It may serve as a lead compound for the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its derivatives may exhibit pharmacological activities that are beneficial in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which Benzothiazol-2-yl-piperidin-4-ylmethyl-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Benzothiazole: A simpler aromatic heterocyclic compound without the piperidine and amine groups.

  • Piperidine: A six-membered ring compound that lacks the benzothiazole moiety.

  • Amine Hydrochlorides: Other amine hydrochlorides with different heterocyclic structures.

Uniqueness: Benzothiazol-2-yl-piperidin-4-ylmethyl-amine hydrochloride is unique due to its combination of the benzothiazole core with the piperidine and amine groups. This combination provides distinct chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)-1,3-benzothiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S.ClH/c1-2-4-12-11(3-1)16-13(17-12)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLOQRZYKFYDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=NC3=CC=CC=C3S2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671441
Record name N-[(Piperidin-4-yl)methyl]-1,3-benzothiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185310-43-3
Record name N-[(Piperidin-4-yl)methyl]-1,3-benzothiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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